molecular formula C21H19N5O3S B2751349 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251697-47-8

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2751349
CAS No.: 1251697-47-8
M. Wt: 421.48
InChI Key: ITGBNCGVRUZHSP-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a pyrazole-based acetamide derivative characterized by a thiophene-substituted pyrimidinone moiety. The pyrazole core (common in antipyretic agents like antipyrine) is functionalized with a substituted acetamide group, which introduces hydrogen-bonding and π-stacking capabilities critical for molecular interactions . Its synthesis likely involves coupling reactions between activated carboxylic acids and amines, as seen in similar compounds (e.g., using carbodiimides like EDC·HCl for amide bond formation) .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-14-20(21(29)26(24(14)2)15-7-4-3-5-8-15)23-18(27)12-25-13-22-16(11-19(25)28)17-9-6-10-30-17/h3-11,13H,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGBNCGVRUZHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex heterocyclic compound that has drawn attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O3SC_{18}H_{19}N_5O_3S, with a molecular weight of approximately 357.43 g/mol. The structure features a pyrazole ring fused to a pyrimidine derivative, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H19N5O3SC_{18}H_{19}N_5O_3S
Molecular Weight357.43 g/mol
CAS Number78439-89-1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from known precursors in organic chemistry. The process often includes the formation of the pyrazole ring followed by the introduction of the thiophene-substituted pyrimidine moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds containing similar pyrazole and pyrimidine structures have shown promising activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anticancer Potential

Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has also been screened for its ability to inhibit key enzymes involved in metabolic pathways:

  • Alkaline Phosphatase : It was found to have moderate inhibitory effects on human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases.
  • Ecto-nucleotide Triphosphate Diphosphohydrolase : Inhibition assays revealed that it could affect ecto-nucleotide triphosphate diphosphohydrolase activity, which is crucial for nucleotide metabolism.

Case Studies

  • Antimicrobial Efficacy : A study reported that derivatives with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae.
  • Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., MCF7, HeLa), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic potential compared to standard chemotherapeutic agents.

The biological activity of this compound can be attributed to:

  • Interference with DNA/RNA Synthesis : The presence of pyrimidine moieties suggests potential interference with nucleic acid synthesis.
  • Enzyme Interaction : Binding affinity studies indicate that this compound may serve as a competitive inhibitor for certain enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with six analogs, focusing on substituent effects, crystallography, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrazole-Based Acetamides

Compound Name / Substituent (R) Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications Crystallographic Data (Dihedral Angles, Hydrogen Bonding) References
Target Compound : 6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl ~438.47* Thiophene-pyrimidinone enhances π-stacking; planar pyrazole core. Potential kinase inhibition (inferred from analogs) Not reported; predicted similar N–H···O/C–H···O interactions
Analog 1 : 4-(Methylsulfanyl)phenyl 393.47 Methylsulfanyl group increases lipophilicity. Antifungal, insecticidal (analog studies) Dihedral angles: 37.4° (pyrazole-phenyl), 67.0° (pyrazole-nitroaryl)
Analog 2 : 4-Nitrophenyl 394.38 Electron-withdrawing nitro group stabilizes crystal packing. Antimicrobial (via H-bonding) R₂²(10) hydrogen-bonding motifs; anti-periplanar amide conformation
Analog 3 : 1,3-Dioxoisoindolin-2-yl 455.50 Isoindolinone introduces rigidity; steric bulk may hinder binding. Unreported Not resolved
Analog 4 : (3Z)-3-(3-Methyl-4-oxo-2-thioxothiazolidin-5-ylidene)indol-1-yl ~564.63* Thioxothiazolidinone-indole moiety offers redox activity. Anticancer (hypothesized) Z-configuration stabilizes conjugation
Analog 5 : 2-Oxoindol-3-yl hydrazinecarbothioamide 406.48 Thioamide enables metal chelation; hydrazine linker adds flexibility. Antitubercular (analog studies) Planar indole-thioamide system
Analog 6 : Formamide 259.29 Minimal steric hindrance; simple H-bond donor/acceptor. Intermediate for antipyretic drugs Planar pyrazole-formamide conformation

*Calculated based on molecular formula.

Key Findings :

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., nitro in Analog 2) enhance intermolecular interactions (e.g., R₂²(10) motifs) and antimicrobial activity . Thiophene-pyrimidinone (target compound) and thioxothiazolidinone (Analog 4) may improve kinase inhibition via π-π stacking with ATP-binding pockets, as seen in CK1 inhibitors .

Crystallographic Trends :

  • Dihedral angles between the pyrazole core and substituent aromatic rings range from 37.4° to 67.0°, influencing molecular planarity and packing efficiency .
  • Anti-periplanar amide conformations (e.g., Analog 2) optimize hydrogen-bonding networks, critical for stability .

Synthetic Methodology: Carbodiimide-mediated coupling (e.g., EDC·HCl) is common for amide bond formation . Thiophene incorporation may require Suzuki-Miyaura cross-coupling, as used in pyrimidinone derivatives .

Pharmacological Potential: Methylsulfanyl (Analog 1) and nitro (Analog 2) groups correlate with antifungal/insecticidal activity . The target compound’s thiophene-pyrimidinone moiety may mimic purine/pyrimidine bases, suggesting DNA/RNA polymerase inhibition.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via amide coupling between functionalized pyrazole and pyrimidine intermediates. A common method involves reacting 4-aminoantipyrine derivatives with activated carboxylic acids (e.g., thiophene-substituted pyrimidinyl acetic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or DMF. Triethylamine is often added to maintain a basic pH, and reactions are typically stirred at 273–298 K for 3–6 hours . Optimization includes varying solvents (e.g., DMF for polar intermediates) and temperatures to improve yield. Purity is enhanced via recrystallization from methylene chloride or ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Essential for confirming molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, the pyrazole and pyrimidine rings often exhibit planarity deviations <0.01 Å, with intermolecular N–H⋯O bonds stabilizing crystal packing .
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
  • FT-IR : Confirms amide C=O stretches (~1650–1680 cm1^{-1}) and pyrimidine N–H bends (~1550 cm1^{-1}) .

Q. How do structural features like the thiophene substituent influence molecular interactions?

The thiophene group enhances π-π stacking with aromatic residues in biological targets, while its electron-rich sulfur atom may participate in weak hydrogen bonds (C–H⋯S). The pyrimidinone moiety forms strong N–H⋯O hydrogen bonds (R_2$$^2(10) motifs), influencing solubility and crystal packing .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data for this compound?

  • DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV for similar derivatives), and analyze electrostatic potential maps to identify reactive sites .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase for antipyretic activity). The pyrazole and thiophene groups often bind hydrophobic pockets, while the acetamide linker forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in crystallographic data, such as variable dihedral angles between derivatives?

Discrepancies in dihedral angles (e.g., 37.4° vs. 67.0° between pyrazole and phenyl rings in related compounds) arise from steric effects or hydrogen-bonding variations. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts and compare packing efficiencies. Rietveld refinement can adjust for thermal motion artifacts .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for biological activity?

  • Functional group substitution : Synthesize analogs with halogens (Cl, Br) or methylsulfanyl groups on the pyrimidine ring to test antifungal/insecticidal activity.
  • Bioassays : Use MIC (Minimum Inhibitory Concentration) tests against Candida albicans or insecticidal assays (e.g., Spodoptera frugiperda larvae). SAR trends often correlate with electron-withdrawing groups enhancing bioactivity .

Methodological Considerations

Q. What are the best practices for refining X-ray diffraction data of such compounds?

  • Collect high-resolution data (θ < 25°) at low temperature (100 K) to reduce thermal motion.
  • Use SHELXL for refinement, applying riding models for H atoms (N–H = 0.88 Å, C–H = 0.95–0.99 Å). Validate via R-factor convergence (<0.05) and CheckCIF .

Q. How can researchers address low yields in amide coupling reactions?

  • Optimize stoichiometry (1.1:1 molar ratio of acid to amine).
  • Replace EDC with DCC (dicyclohexylcarbodiimide) for sterically hindered substrates.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and purify via column chromatography (silica gel, 60–120 mesh) .

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